molecular formula C20H18Cl2N6S2 B293143 3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole

3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole

Cat. No. B293143
M. Wt: 477.4 g/mol
InChI Key: KGJNDCGACGGMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole has low toxicity and does not cause significant adverse effects on the body. However, further studies are required to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole in lab experiments is its high potency and specificity against cancer cells, bacteria, and fungi. However, its low solubility in water and other solvents can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole in scientific research. One of the significant future directions is its use in combination with other existing drugs to enhance their efficacy against cancer cells, bacteria, and fungi. Further studies are also required to determine its potential use in the treatment of other diseases such as viral infections and inflammatory disorders.
Conclusion:
In conclusion, 3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in cancer research, anti-microbial therapy, and other disease treatments make it a valuable compound for further studies. However, more research is required to fully understand its mechanism of action and long-term effects on the body.

Synthesis Methods

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole involves the reaction between 4-chlorobenzyl mercaptan and 4-(2-bromoethyl)-5-(2-methylsulfanyl-4H-1,2,4-triazol-3-yl)thiophene. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against drug-resistant cancer cells.
The compound has also been studied for its potential use in the treatment of fungal and bacterial infections. It has shown promising results against various strains of bacteria and fungi, including drug-resistant strains.

properties

Molecular Formula

C20H18Cl2N6S2

Molecular Weight

477.4 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-[2-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]ethyl]-1H-1,2,4-triazole

InChI

InChI=1S/C20H18Cl2N6S2/c21-15-5-1-13(2-6-15)11-29-19-23-17(25-27-19)9-10-18-24-20(28-26-18)30-12-14-3-7-16(22)8-4-14/h1-8H,9-12H2,(H,23,25,27)(H,24,26,28)

InChI Key

KGJNDCGACGGMHC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)CCC3=NC(=NN3)SCC4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)CCC3=NC(=NN3)SCC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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